molecular formula C8H4ClF3O B2794961 2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde CAS No. 2307552-93-6

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde

Cat. No.: B2794961
CAS No.: 2307552-93-6
M. Wt: 208.56
InChI Key: AAKHBWRORPHMLI-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde is a halogenated aromatic aldehyde featuring a benzaldehyde backbone substituted with chlorine (Cl) at position 2, fluorine (F) at position 6, and a difluoromethyl (-CF₂H) group at position 2. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of halogen and fluorine substituents on electronic, steric, and pharmacokinetic properties. The aldehyde group (-CHO) at position 1 provides a reactive site for further derivatization, enabling its use as a building block in synthesizing pharmaceuticals or functional materials.

Properties

IUPAC Name

2-chloro-3-(difluoromethyl)-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7-4(8(11)12)1-2-6(10)5(7)3-13/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKHBWRORPHMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents and chlorinating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s unique substitution pattern distinguishes it from analogs. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties
2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde Cl (C2), -CF₂H (C3), F (C6 C₈H₄ClF₃O High lipophilicity (predicted logP ~2.5); enhanced metabolic stability due to -CF₂H
2-Chloro-6-fluorobenzaldehyde (BP 9131) Cl (C2), F (C6) C₇H₃ClFO Lower logP (~1.8); reactive aldehyde used in flucloxacillin synthesis
2-Chloro-6-fluoro-3-methylbenzaldehyde (BP 9125) Cl (C2), CH₃ (C3), F (C6) C₈H₅ClFO Methyl group increases steric bulk but reduces electron-withdrawing effects vs. -CF₂H
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (BP 9127) Cl (C2), F (C6), -CF₃ (C4), -OH (C1) C₇H₃ClF₄O Trifluoromethyl enhances acidity (pKa ~5.5); phenol group limits aldehyde reactivity
  • Electronic Effects : The difluoromethyl group (-CF₂H) at C3 is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more polarizable than a methyl (-CH₃) group. This balances lipophilicity and metabolic resistance.
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., forming oximes or hydrazones), as seen in 2-Chloro-6-fluorobenzaldehyde oxime (BP 9132).

Research Implications and Limitations

The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs and fluorine chemistry principles. Future work should prioritize:

Experimental LogP/Bioavailability Measurements : To validate computational predictions.

Synthetic Optimization : Developing efficient routes for -CF₂H introduction.

Biological Screening: Assessing antimicrobial or anticancer activity relative to non-fluorinated analogs.

This compound’s strategic fluorination positions it as a promising candidate for drug discovery, leveraging fluorine’s ability to fine-tune drug-like properties.

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